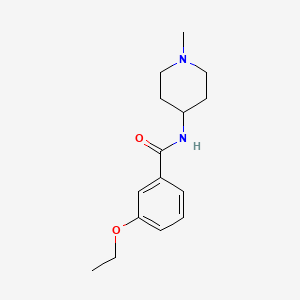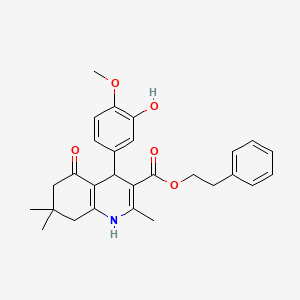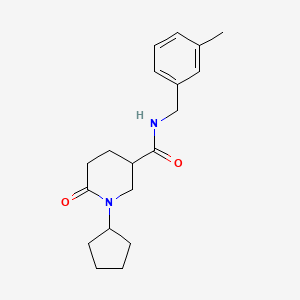![molecular formula C19H18N2O3S B5207877 2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)
2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide, also known as BDPPT, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BDPPT belongs to the class of thioamides, which are known for their diverse biological activities.
Wirkmechanismus
2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide exerts its pharmacological effects through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the brain. By inhibiting AChE, this compound increases the availability of ACh in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to exhibit anti-tumor and anti-inflammatory properties. This compound has also been shown to reduce oxidative stress and improve mitochondrial function in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. Additionally, this compound has been shown to exhibit a wide range of pharmacological effects, making it a versatile compound for use in various fields of research. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on 2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide. One area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential use in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide involves the reaction of 1-benzyl-3-pyrrolidinone with phenyl isothiocyanate in the presence of an appropriate base. The reaction yields this compound as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(1-benzyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-17(20-15-9-5-2-6-10-15)13-25-16-11-18(23)21(19(16)24)12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWSGYBSOXTUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5207800.png)

![7-(1-methylethylidene)-3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5207823.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207831.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![N-benzyl-N-(2-hydroxyethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5207836.png)
![3-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5207840.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5207851.png)

![2-[1-({1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5207860.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
